N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound classified as a chromene derivative. Chromenes, which are benzopyran-2-one compounds, are notable for their diverse biological activities and potential therapeutic applications. This specific compound features a chromene core with an N-(2-ethylphenyl) substituent and a carboxamide group, making it a subject of interest in medicinal chemistry and biological research.
The compound is derived from the broader class of chromenes, which have been extensively studied for their pharmacological properties. These compounds are often synthesized for use in various scientific applications, including medicinal chemistry, where they are explored for their potential in treating diseases such as cancer and inflammation.
The synthesis of N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves several key steps:
The molecular structure of N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide can be represented by its IUPAC name and its InChI string:
The compound features a chromene backbone with specific functional groups that contribute to its chemical properties and biological activities.
N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide can participate in various chemical reactions typical of chromene derivatives:
The mechanism of action for N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific biological targets. The compound is believed to modulate various signaling pathways related to inflammation and cell proliferation:
N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide exhibits several key physical and chemical properties:
N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide has several potential applications across different fields:
Chromene-3-carboxamides represent a structurally diverse class of heterocyclic compounds characterized by a benzopyran core fused to a carboxamide moiety at the 3-position. This molecular architecture serves as a versatile pharmacophore, enabling extensive structural modifications that yield derivatives with significant biological activities. The core structure consists of a chromene ring system (benzopyran) where the pyran oxygen is positioned adjacent to the phenyl ring, creating a conjugated system that influences both chemical reactivity and biological interactions. The carboxamide group (-CONH-) at the 3-position provides a critical attachment point for nitrogen-containing substituents, allowing fine-tuning of steric, electronic, and pharmacokinetic properties. These compounds occupy a unique space in medicinal chemistry due to their balanced lipophilicity, molecular rigidity, and capacity for hydrogen bonding, making them attractive candidates for drug discovery programs targeting various pathological conditions, including cancer, infectious diseases, and oxidative stress-related disorders [3] [5].
Chromene derivatives are systematically classified based on the position of the oxygen atom within the bicyclic system and the saturation state of the pyran ring. The fundamental classes include:
Table 1: Structural Diversity of Chromene-3-Carboxamide Derivatives with Key Molecular Descriptors
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Chromene Type | N-Substituent |
---|---|---|---|---|
N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide | C₁₈H₁₅NO₃ | 293.3 | 2H-chromene (Coumarin) | 2-ethylphenyl |
N-(2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide | C₁₇H₁₃NO₃ | 279.3 | 2H-chromene (Coumarin) | 2-methylphenyl |
N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide | C₁₇H₁₃NO₃ | 279.3 | 2H-chromene (Coumarin) | 4-methylphenyl |
2-oxo-N-phenyl-2H-chromene-3-carboxamide | C₁₆H₁₁NO₃ | 265.3 | 2H-chromene (Coumarin) | Phenyl (unsubstituted) |
6,8-dibromo-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide | C₁₈H₁₃Br₂NO₃ | 451.1 | 2H-chromene (Coumarin) | 2-ethylphenyl |
The structural diversity within this class arises from three primary modification sites:
2-Oxo-2H-chromene-3-carboxamides demonstrate a broad spectrum of pharmacological activities, positioning them as valuable scaffolds in anticancer, antimicrobial, and antioxidant drug discovery. Their significance stems from targeted interactions with key enzymes and cellular components:
Anticancer Activity: These compounds function as potent inhibitors of aldo-keto reductase AKR1B10, an enzyme overexpressed in hepatocellular and lung carcinomas. The (Z)-2-(4-methoxyphenylimino)-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide derivative exhibits exceptional inhibitory activity (Kᵢ = 2.7 nM) by competitively binding to the enzyme's active site, disrupting farnesal and 4-hydroxynonenal metabolism essential for cancer cell proliferation. This inhibition translates to potent suppression of tumor cell growth at sub-micromolar concentrations (IC₅₀ = 0.8 µM) in AKR1B10-overexpressed cells [3]. Brominated derivatives like 6,8-dibromo-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide enhance anticancer efficacy through dual mechanisms: induction of caspase-mediated apoptosis and generation of reactive oxygen species (ROS) in breast cancer cell lines (MCF-7 IC₅₀ = 12.5 µM). Molecular docking confirms strong binding affinity (-9.2 kcal/mol) to epidermal growth factor receptor (EGFR) tyrosine kinase, a key oncogenic driver [6].
Antioxidant Properties: Functionalized 4H-chromene-3-carboxamide derivatives, synthesized via solvent-free Knoevenagel–Michael reactions catalyzed by cerium ammonium nitrate (CAN), exhibit significant free radical scavenging capabilities. The electron-donating hydroxy and methoxy groups at specific positions on the chromene ring enhance donation of hydrogen atoms to stabilize reactive oxygen species, contributing to their protective effects against oxidative stress [5].
Antimicrobial Actions: Transition metal complexes incorporating chromene-3-carboxamide ligands demonstrate enhanced broad-spectrum antimicrobial activity compared to their organic precursors. Copper(II) complexes of N-(phenyl)-2-imino-2H-chromene-3-carboxamide exhibit particularly potent antifungal activity against Candida albicans (MIC = 25 µg/mL) due to synergistic effects involving membrane disruption and intracellular target inactivation [8].
Table 2: Documented Bioactivities of 2-Oxo-2H-Chromene-3-Carboxamide Derivatives
Biological Activity | Exemplary Compound | Key Molecular Target/Mechanism | Potency Metrics |
---|---|---|---|
Anticancer | (Z)-2-(4-methoxyphenylimino)-7-hydroxy-N-(pyridin-2-yl) derivative | AKR1B10 competitive inhibition | Kᵢ = 2.7 nM; Cell IC₅₀ = 0.8 µM |
Anticancer | 6,8-dibromo-N-(2-ethylphenyl) derivative | EGFR tyrosine kinase; Caspase-3/7 activation | Docking score = -9.2 kcal/mol; MCF-7 IC₅₀ = 12.5 µM |
Antioxidant | 7-hydroxy-4H-chromene-3-carboxamide derivatives | Free radical scavenging | Significant DPPH reduction at 50 µM |
Antibacterial | Cu(II)-N-(phenyl)-2-imino-2H-chromene-3-carboxamide complex | Bacterial membrane disruption | S. aureus MIC = 8 µg/mL |
Antifungal | Cu(II)-N-(phenyl)-2-imino-2H-chromene-3-carboxamide complex | Fungal cell wall synthesis inhibition | C. albicans MIC = 25 µg/mL |
The bioactivity of chromene-3-carboxamides is profoundly influenced by the nature of substituents on the nitrogen atom of the carboxamide group. The 2-ethylphenyl moiety, in particular, demonstrates distinct advantages in balancing steric, electronic, and pharmacokinetic properties:
Steric and Conformational Effects: Ortho-substitution with an ethyl group creates a defined molecular geometry where the ethyl chain projects orthogonally to the amide plane. This conformation restricts free rotation and enhances selective binding to enzyme active sites with hydrophobic pockets. Comparative studies reveal that 2-ethylphenyl-substituted derivatives exhibit 3-5 fold greater AKR1B10 inhibitory activity compared to para-substituted analogues due to optimal van der Waals contacts with nonpolar residues in the enzyme's substrate-binding cleft [6] [7].
Enhanced Lipophilicity and Membrane Permeation: The ethyl group significantly increases lipophilicity (calculated LogP = 3.1 for N-(2-ethylphenyl) vs. 2.6 for unsubstituted phenyl), promoting passive diffusion through biological membranes. This property correlates with improved cellular uptake, as evidenced by higher intracellular concentrations of 6,8-dibromo-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide in tumor cells compared to less lipophilic analogues. The balanced lipophilicity also contributes to favorable absorption and distribution profiles in preclinical models [6].
Electronic Contributions: While primarily hydrophobic, the ethyl group exerts subtle electron-donating effects (+I effect) that modulate electron density at the amide carbonyl. This electronic perturbation influences hydrogen-bond acceptor strength, potentially optimizing interactions with key residues in biological targets like AKR1B10 or EGFR. Density functional theory (DFT) calculations indicate a marginal decrease in carbonyl bond order (0.015) in 2-ethylphenyl derivatives compared to unsubstituted phenyl counterparts, enhancing hydrogen-bond accepting capacity [7].
Synergistic Effects with Core Modifications: The bioactivity enhancement provided by the 2-ethylphenyl group is amplified when combined with specific chromene core substitutions. Bromination at positions 6 and 8 creates a synergistic electronic environment where the electron-withdrawing bromines and ortho-ethyl group collectively fine-tune the electron density distribution across the chromene-carboxamide system. This synergy is evidenced by the superior anticancer activity of 6,8-dibromo-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide (MCF-7 IC₅₀ = 12.5 µM) compared to non-brominated or para-substituted analogues (IC₅₀ > 30 µM) [6].
Table 3: Comparative Analysis of N-Substituent Effects on Chromene-3-Carboxamide Properties
N-Substituent | Steric Bulk (A³) | Lipophilicity (LogP) | AKR1B10 Inhibition (Kᵢ, nM) | Anticancer Activity (MCF-7 IC₅₀, µM) |
---|---|---|---|---|
2-ethylphenyl | 85.2 | 3.1 | 320* | 12.5 (with 6,8-dibromo substitution) |
2-methylphenyl | 78.5 | 2.8 | 850 | 28.7 |
4-methylphenyl | 72.3 | 2.8 | 1100 | 35.2 |
Phenyl (unsubstituted) | 68.9 | 2.6 | 2400 | >50 |
4-methoxyphenyl | 75.1 | 2.5 | 650 | 22.8 |
*Estimated value based on structural analogues; lower Kᵢ indicates stronger inhibition
The synthesis of N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide derivatives typically employs a sequential approach:
The strategic incorporation of the 2-ethylphenyl group, particularly when combined with specific core modifications, establishes this substituent as a critical pharmacophoric element for enhancing the biological profile of chromene-3-carboxamide derivatives in oncological applications. Future optimization may explore chiral variants, prodrug strategies, and hybrid molecules linking this core to additional bioactive fragments to further exploit its therapeutic potential.
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5